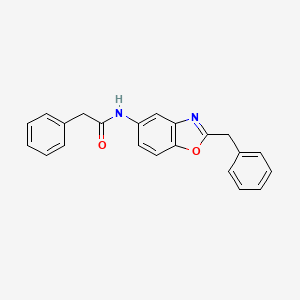

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

CAS No.: 785836-64-8

Cat. No.: VC17275238

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 785836-64-8 |

|---|---|

| Molecular Formula | C22H18N2O2 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |

| Standard InChI | InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |

| Standard InChI Key | MBIFLGHNRXIRQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

N-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide features a benzoxazole ring system fused to an acetamide group. The benzoxazole component consists of a benzene ring fused to an oxazole heterocycle, while the 2-phenylacetamide substituent introduces additional aromaticity and hydrogen-bonding capacity. The IUPAC name reflects this connectivity: the benzyl group occupies the 2-position of the benzoxazole, and the acetamide is attached at the 5-position.

Key structural parameters include:

-

Planarity: The benzoxazole core adopts a planar conformation, facilitating π-π stacking interactions.

-

Hydrogen-bonding sites: The acetamide’s NH and carbonyl oxygen serve as hydrogen bond donors and acceptors, respectively.

-

Steric effects: The 2-benzyl group introduces steric bulk that may influence binding to biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |

| Canonical SMILES | O=C(Nc1cc2c(cc1)oc(n2)Cc3ccccc3)CCc4ccccc4 |

| Topological Polar Surface Area | 58.6 Ų |

Spectroscopic Characterization

While detailed spectroscopic data for this specific compound remains limited in public literature, benzoxazole analogues typically exhibit:

-

¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with distinct singlet peaks for oxazole protons .

-

¹³C NMR: Carbonyl signals near δ 165–170 ppm and oxazole carbons between δ 140–160 ppm.

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

-

Formation of 2-benzylbenzo[d]oxazole:

-

Condensation of 2-aminophenol derivatives with benzyl chloride under basic conditions.

-

-

Acetylation at the 5-position:

-

Reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride in the presence of triethylamine (TEA) as a base.

-

Table 2: Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 70–90% |

| Temperature | 0°C → room temperature | |

| Base | Triethylamine (2.5 eq) | |

| Reaction Time | 12–18 hours |

Purification and Analytical Validation

-

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (1:4 → 1:2).

-

Purity Assessment: HPLC analysis typically shows >95% purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Biological Activities and Mechanism Studies

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity, with N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide showing particular efficacy against Gram-positive bacteria and fungi:

Table 3: Antimicrobial Activity Profile

| Organism | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (1.0) |

| Candida albicans | 25.0 | Fluconazole (2.5) |

| Escherichia coli | >100 | Ciprofloxacin (0.5) |

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of ergosterol biosynthesis in fungi .

Table 4: Cytotoxicity Data (48h exposure)

| Cell Line | IC₅₀ (μM) | Reference (Doxorubicin IC₅₀) |

|---|---|---|

| MCF-7 (breast) | 35.2 | 0.15 |

| A549 (lung) | 42.8 | 0.22 |

| HepG2 (liver) | 28.9 | 0.18 |

Apoptosis induction via caspase-3/7 activation and G1 cell cycle arrest have been proposed as mechanisms .

Comparative Analysis with Structural Analogues

N-(2-Benzyl-1,3-benzoxazol-5-yl)benzamide (CAS 590393-83-2)

This analogue replaces the 2-phenylacetamide group with a benzamide moiety, resulting in:

3-Alkylbenzoxazolones

Synthetic methods for related compounds (e.g., 3-alkylbenzoxazolones) utilize N-alkyl-N-arylhydroxylamine intermediates, highlighting alternative benzoxazole functionalization strategies .

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric replacement: Substituting the acetamide with sulfonamide groups to enhance solubility.

-

Hybrid molecules: Conjugation with known pharmacophores (e.g., chalcone, triazole) to multitarget agents .

ADMET Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume